molecular formula C20H24N4O2S2 B251448 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea

Cat. No. B251448
M. Wt: 416.6 g/mol
InChI Key: QGRGEFPWFNSKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea is a chemical compound that has been studied in scientific research for its potential therapeutic applications. This compound is also known by its abbreviated name, JBIR-22.

Mechanism of Action

The mechanism of action of JBIR-22 is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. Specifically, JBIR-22 has been shown to inhibit the activity of a protein called NF-kappaB, which is involved in inflammation and cancer progression. JBIR-22 may also inhibit the activity of other proteins involved in cell signaling and gene expression.
Biochemical and Physiological Effects:
JBIR-22 has been shown to have various biochemical and physiological effects in scientific research. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. JBIR-22 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, JBIR-22 has been shown to reduce oxidative stress and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

JBIR-22 has several advantages for use in scientific research. It is a highly pure and stable compound, which allows for accurate and reproducible experiments. It is also relatively easy to synthesize using standard laboratory equipment and techniques. However, there are some limitations to using JBIR-22 in lab experiments. It can be expensive to synthesize and may not be readily available in large quantities. Additionally, JBIR-22 has not been extensively studied in humans, so its potential side effects and toxicity are not fully understood.

Future Directions

There are several future directions for research on JBIR-22. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for JBIR-22 in cancer treatment. Another area of interest is its potential use in neurological disorders, such as Alzheimer's disease. Studies are needed to determine the efficacy of JBIR-22 in animal models of neurological disorders and to assess its safety in humans. Additionally, further studies are needed to fully understand the mechanism of action of JBIR-22 and its potential interactions with other drugs and compounds.

Synthesis Methods

JBIR-22 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in scientific literature, and involves the use of specialized equipment and techniques. The final product is obtained in high purity and yield, making it suitable for use in scientific research.

Scientific Research Applications

JBIR-22 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In scientific research, JBIR-22 has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

Molecular Formula

C20H24N4O2S2

Molecular Weight

416.6 g/mol

IUPAC Name

N-[[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H24N4O2S2/c1-14(2)19(26)24-11-9-23(10-12-24)16-7-5-15(6-8-16)21-20(27)22-18(25)17-4-3-13-28-17/h3-8,13-14H,9-12H2,1-2H3,(H2,21,22,25,27)

InChI Key

QGRGEFPWFNSKTQ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3

Origin of Product

United States

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